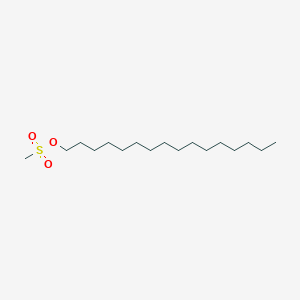

Hexadecyl methanesulfonate

Description

Significance within the Field of Alkyl Sulfonate Chemistry

Hexadecyl methanesulfonate (B1217627) (C₁₇H₃₆O₃S) is an ester of methanesulfonic acid and 1-hexadecanol (B1195841). cymitquimica.com Its significance in the field of alkyl sulfonate chemistry stems from two primary molecular features. First, the methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, making hexadecyl methanesulfonate a highly effective alkylating agent. wikipedia.orgrsc.org This allows for the precise introduction of a long, 16-carbon (hexadecyl) lipophilic chain onto various molecular scaffolds. This reactivity is fundamental to its use in multi-step organic synthesis.

Second, the molecule possesses an amphiphilic nature, characterized by its long, nonpolar hydrocarbon tail and the polar sulfonate ester head group. cymitquimica.com This structure allows it to interact with both polar and nonpolar environments, making it useful as a surfactant, emulsifier, and dispersing agent. cymitquimica.com Its stability and ability to reduce surface tension are valuable in various chemical formulations. cymitquimica.com More recently, this amphiphilic character has been strategically exploited in the synthesis of functional materials, most notably ionic liquids, where the long alkyl chain is a critical determinant of the resulting material's properties. researchgate.netresearchgate.net

Historical Context and Evolution of Research Perspectives

The foundational chemistry of hexadecyl methanesulfonate lies in methanesulfonic acid, which was first discovered by the German chemist Hermann Kolbe between 1842 and 1845. wikipedia.org For much of the 20th century, alkyl methanesulfonates like the hexadecyl ester were viewed primarily as classical alkylating agents. wikipedia.org Early research perspectives focused on their utility in traditional organic synthesis for attaching alkyl chains to create larger molecules, such as in the synthesis of complex ether lipids. nih.govcdnsciencepub.com In these contexts, it was a reliable, background reagent used to build molecular frameworks.

The evolution in research perspectives has seen hexadecyl methanesulfonate transition from a simple synthetic tool to a key strategic component for designing "functional materials." The contemporary view is no longer just about adding an alkyl chain but about leveraging that chain's properties. This shift is most evident in the field of ionic liquids (ILs), where hexadecyl methanesulfonate is a precursor for creating ILs with specifically tailored characteristics. researchgate.netoatext.com The length of the hexadecyl chain, for instance, has been shown to directly influence the antimicrobial and antibiofilm efficacy of the resulting imidazolium (B1220033) salts. researchgate.netnih.gov This modern perspective treats the compound as a deliberate design element for imparting specific biological or physical functions to the final product.

Current Research Trends and Future Directions in Hexadecyl Methanesulfonate Studies

The most prominent current research trend involving hexadecyl methanesulfonate is its application as a key starting material for the synthesis of functionalized ionic liquids. researchgate.nettandfonline.com These are often imidazolium-based salts that exhibit potent biological activities. researchgate.netoatext.com Extensive research has demonstrated that ionic liquids derived from hexadecyl methanesulfonate, such as 1-hexadecyl-3-methylimidazolium methanesulfonate, possess significant antimicrobial and antifungal properties. researchgate.netnih.gov They are being actively investigated for their ability to inhibit and disperse biofilms of pathogenic fungi like Candida albicans and Candida tropicalis. researchgate.netnih.gov

Beyond antimicrobial applications, the compound is used to synthesize novel benzimidazoles with antimycobacterial activity and other complex heterocyclic structures. nih.gov This highlights a trend towards using it to create a diverse library of bioactive compounds.

Future research is expected to build on these foundations. A key direction will be the design and synthesis of a new generation of task-specific ionic liquids and surfactants with enhanced or highly targeted biological activities. nih.govmdpi.com This could include developing novel biomaterials, such as polymer films infused with these ionic liquids to prevent fungal colonization on medical devices. researchgate.net Furthermore, as the principles of green chemistry become more integrated into industrial processes, the utility of versatile and efficient reagents like hexadecyl methanesulfonate in clean synthetic routes will continue to be an area of active interest. rsc.orgmdpi.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Hexadecyl Methanesulfonate

| Property | Value | Source(s) |

| CAS Number | 20779-14-0 | cymitquimica.com |

| Molecular Formula | C₁₇H₃₆O₃S | cymitquimica.com |

| Formula Weight | 320.53 g/mol | cymitquimica.com |

| Common Synonyms | Cetyl mesylate, Hexadecyl mesylate | cymitquimica.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Solubility | Soluble in polar solvents | cymitquimica.com |

Table 2: Selected Research Findings and Applications of Hexadecyl Methanesulfonate

| Application Area | Specific Use | Resulting Compound/Product | Key Research Finding | Source(s) |

|---|---|---|---|---|

| Organic Synthesis | Alkylating agent | Ether Lipids (e.g., 2-O-benzyl-1-O-hexadecyl-D-threitol) | Used as a 'hexadecyl mesylate' to introduce the C16 alkyl chain onto a glycerol (B35011) backbone during the multi-step synthesis of ether lipid precursors. | nih.gov |

| Materials Science / Ionic Liquids | Reagent for ionic liquid synthesis | 1-n-hexadecyl-3-methylimidazolium methanesulfonate (C16MImMeS) | Serves as the precursor for the synthesis of imidazolium-based ionic liquids investigated for their potent antibiofilm activity against pathogenic yeasts. | researchgate.net |

| Medicinal Chemistry | Reagent for N-alkylation | 1,2,5-trisubstituted benzimidazoles | Reacted with 2,5-disubstituted benzimidazoles to produce novel compounds evaluated for antimycobacterial activity. | nih.gov |

| Pharmaceutical Synthesis | Reagent for ether formation | 3-(hexadecyloxy)propan-1-ol | Used in the synthesis of a key intermediate for phosphonate (B1237965) ester derivatives. | google.comgoogle.com |

| Surfactant Chemistry | Amphiphilic compound | Not applicable (inherent property) | The molecule's structure, with a long hydrophobic chain and polar head, makes it useful as a surfactant and emulsifier. | cymitquimica.com |

Properties

IUPAC Name |

hexadecyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESYLDKBOOCXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334148 | |

| Record name | Hexadecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20779-14-0 | |

| Record name | 1-Hexadecanol, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20779-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Hexadecyl Methanesulfonate

Established Synthetic Pathways to Hexadecyl Methanesulfonate (B1217627)

The most prevalent method for the synthesis of hexadecyl methanesulfonate involves the esterification of 1-hexadecanol (B1195841) with a methanesulfonyl halide, typically methanesulfonyl chloride. This reaction, commonly referred to as mesylation, is a cornerstone of organic synthesis for converting alcohols into better leaving groups for nucleophilic substitution reactions.

Esterification Reactions of Long-Chain Alcohols with Methanesulfonyl Halides

The synthesis of hexadecyl methanesulfonate is achieved by reacting 1-hexadecanol with methanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

The yield of hexadecyl methanesulfonate is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, stoichiometry of reactants, and reaction time. Generally, the reaction is conducted at low temperatures (typically 0 °C to room temperature) to minimize the formation of byproducts, such as the corresponding alkyl chloride. An excess of the amine base and methanesulfonyl chloride is often used to ensure complete conversion of the alcohol.

Table 1: Illustrative Effect of Temperature on the Yield of Alkyl Mesylates Data extrapolated from studies on similar primary alcohols.

| Temperature (°C) | Molar Ratio (Alcohol:MsCl:Amine) | Reaction Time (h) | Approximate Yield (%) |

| -10 to 0 | 1:1.2:1.5 | 2 | >95 |

| 25 (Room Temp) | 1:1.2:1.5 | 2 | 90-95 |

| 40 | 1:1.2:1.5 | 1 | <85 (with increased byproduct formation) |

The choice of amine and solvent plays a significant role in the efficiency of the mesylation reaction. Tertiary amines, such as triethylamine (B128534) (TEA) and pyridine (B92270), are commonly employed. Triethylamine is generally preferred for its stronger basicity and the ease of removal of its hydrochloride salt by filtration. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a weaker base to accelerate the reaction. utrgv.edu

Aprotic solvents are typically used to avoid reaction with the solvent. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve the reactants. Other solvents like tetrahydrofuran (B95107) (THF) can also be utilized. The selection of the solvent can influence the reaction rate and the solubility of the resulting amine hydrochloride salt.

Table 2: Comparison of Amine and Solvent Systems in the Mesylation of Primary Alcohols Yields are representative for long-chain primary alcohols.

| Amine | Solvent | Typical Yield (%) | Comments |

| Triethylamine | Dichloromethane | >95 | Standard, efficient conditions. Triethylammonium chloride is poorly soluble and easily filtered. |

| Pyridine | Dichloromethane | 90-95 | Pyridine acts as both base and catalyst. Can be harder to remove post-reaction. |

| Dicyclohexylamine | Acetone (B3395972) | High | Reported to give high yields for certain substrates. google.com |

| Catalytic Amine/KOH | Water/Organic | ~90% (for 1-octanol) | A "green chemistry" approach, avoiding chlorinated solvents. rsc.org |

Alternative Synthetic Routes to Alkyl Methanesulfonates

While the reaction of an alcohol with methanesulfonyl chloride is the most common method, other synthetic strategies exist for the preparation of alkyl methanesulfonates. One notable alternative is the use of methanesulfonic anhydride. This reagent offers the advantage of not producing a corrosive acid byproduct; the byproduct is methanesulfonic acid, which can be removed by an aqueous wash.

Another approach involves the direct reaction of a sulfonic acid with an alcohol. However, this method generally requires harsh conditions, such as high temperatures and the removal of water, and is less common for the synthesis of simple alkyl methanesulfonates.

Derivatization Chemistry Utilizing Hexadecyl Methanesulfonate as a Reagent

The primary utility of hexadecyl methanesulfonate in further chemical transformations stems from the fact that the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions. organic-chemistry.org This reactivity allows for the introduction of the hexadecyl group onto various nucleophiles.

N-Alkylation Reactions in Heterocyclic Compound Synthesis

A significant application of hexadecyl methanesulfonate is in the N-alkylation of heterocyclic compounds. Nitrogen-containing heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of a long alkyl chain, such as a hexadecyl group, can significantly modify the physicochemical properties of the parent heterocycle, often increasing its lipophilicity.

For example, hexadecyl methanesulfonate can be used to synthesize 1-hexadecyl-3-methylimidazolium methanesulfonate, an ionic liquid. nih.gov In this reaction, the nitrogen atom of 1-methylimidazole (B24206) acts as the nucleophile, attacking the carbon atom of the hexadecyl group and displacing the methanesulfonate anion.

Similarly, N-hexadecylpyridinium salts can be synthesized by the alkylation of pyridine. While often prepared using alkyl halides, hexadecyl methanesulfonate can also serve as the alkylating agent in a similar nucleophilic substitution reaction. nih.gov The reaction involves the attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon of the hexadecyl group.

The efficiency of these N-alkylation reactions is influenced by the nucleophilicity of the heterocyclic amine, steric hindrance around the nitrogen atom, and the reaction conditions, including the choice of solvent and temperature.

Elaboration of Ether Lipids and Analogues

Hexadecyl methanesulfonate is a key reagent in the synthesis of 1-O-alkylglycerols, which are important precursors for a variety of ether lipids. Ether lipids are a class of lipids in which one or both of the fatty acid chains are attached to the glycerol (B35011) backbone via an ether linkage instead of the more common ester linkage. They are found in the cell membranes of some organisms and are implicated in various biological processes.

In a typical synthesis, the sodium or potassium salt of a protected glycerol derivative, such as 1,2-O-isopropylideneglycerol (solketal), is reacted with hexadecyl methanesulfonate. The reaction is generally carried out in an aprotic solvent like benzene (B151609) or toluene, with a strong base such as potassium hydroxide (B78521) or potassium metal to deprotonate the glycerol hydroxyl group. The subsequent nucleophilic attack by the resulting alkoxide on the primary carbon of hexadecyl methanesulfonate, bearing the mesylate leaving group, proceeds via an SN2 mechanism to form the ether linkage. The protecting group is then removed under acidic conditions to yield the desired 1-O-hexadecylglycerol.

The following table summarizes a representative synthesis of 1-O-alkylglycerols using alkyl methanesulfonates:

| Starting Material | Reagent | Base | Solvent | Product |

| 1,2-O-Isopropylideneglycerol | Hexadecyl methanesulfonate | Potassium hydroxide | Toluene | 1-O-Hexadecyl-2,3-O-isopropylideneglycerol |

Synthesis of Long-Chain Alkyl and Alkenyl Bromides

Hexadecyl methanesulfonate can be efficiently converted into hexadecyl bromide, a valuable synthetic intermediate for introducing the hexadecyl group into various molecules. This transformation is achieved through a nucleophilic substitution reaction where the methanesulfonate group is displaced by a bromide ion.

A common method involves the reaction of the methanesulfonate with a source of bromide ions, such as lithium bromide or sodium bromide, in a suitable solvent like acetone or dimethylformamide (DMF). The reaction proceeds readily due to the high nucleophilicity of the bromide ion and the excellent leaving group nature of the mesylate. This method is often preferred over the direct bromination of hexadecanol (B772) with reagents like phosphorus tribromide or hydrobromic acid, as it proceeds under milder conditions and often with higher yields and fewer side products.

The general reaction is as follows:

CH₃(CH₂)₁₅OSO₂CH₃ + Br⁻ → CH₃(CH₂)₁₅Br + CH₃SO₃⁻

General Utility in Organic Synthesis as an Alkylating Agent

Beyond the synthesis of ether lipids and alkyl bromides, hexadecyl methanesulfonate serves as a general and effective alkylating agent for a wide range of nucleophiles. The hexadecyl group can be introduced into various organic molecules by reacting hexadecyl methanesulfonate with nucleophiles such as amines, thiols, and carbanions.

For example, primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively. Similarly, thiols can be converted to their corresponding thioethers. The reactivity of hexadecyl methanesulfonate as an alkylating agent is comparable to that of hexadecyl iodide but with the advantage of being more stable and easier to handle. The choice of reaction conditions, such as solvent and base, can be tailored to the specific nucleophile and desired product.

Mechanistic Investigations of Reactions Involving Hexadecyl Methanesulfonate

The reactivity of hexadecyl methanesulfonate is governed by the fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for predicting reaction outcomes and optimizing synthetic protocols.

Nucleophilic Substitution Pathways (e.g., SN1, SN2 Mechanisms)

Reactions involving hexadecyl methanesulfonate predominantly proceed through nucleophilic substitution pathways. Given that the methanesulfonate group is attached to a primary carbon atom, the SN2 (substitution nucleophilic bimolecular) mechanism is the favored pathway.

In an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This concerted process, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral hexadecyl group. The rate of an SN2 reaction is dependent on the concentration of both the substrate (hexadecyl methanesulfonate) and the nucleophile.

The general representation of an SN2 reaction with hexadecyl methanesulfonate is:

Nu⁻ + CH₃(CH₂)₁₄CH₂-OMs → [Nu---CH₂(CH₂)₁₄CH₃---OMs]‡ → Nu-CH₂(CH₂)₁₄CH₃ + MsO⁻

While the SN1 (substitution nucleophilic unimolecular) mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl substrates due to the instability of the primary carbocation, it could potentially occur under specific conditions that promote its formation, such as in the presence of a very poor nucleophile and a highly ionizing solvent. However, for most synthetic applications of hexadecyl methanesulfonate, the SN2 pathway is the operative mechanism.

Radical-Mediated Transformations

While ionic reactions are the primary mode of reactivity for hexadecyl methanesulfonate, the potential for radical-mediated transformations exists, although it is less common. The initiation of a radical reaction would typically require energy input in the form of heat or light, or the presence of a radical initiator.

One hypothetical radical pathway could involve the homolytic cleavage of the C-O bond, although this is energetically unfavorable compared to the heterolytic cleavage in nucleophilic substitution. A more plausible scenario for radical involvement would be in reactions where a radical species is generated in the reaction mixture and can then react with the alkyl chain of hexadecyl methanesulfonate. For instance, in the presence of a radical initiator and a halogen source, free-radical halogenation of the long alkyl chain could occur, leading to a mixture of halogenated products. However, such reactions are generally not selective and are less synthetically useful compared to the clean nucleophilic displacement of the mesylate group.

Kinetic and Thermodynamic Aspects of Alkyl Methanesulfonate Formation and Reactivity

The formation of hexadecyl methanesulfonate from hexadecanol and methanesulfonyl chloride is a thermodynamically favorable process, driven by the formation of the stable sulfonate ester and hydrochloric acid. The reaction is typically fast and exothermic.

The reactivity of hexadecyl methanesulfonate in nucleophilic substitution reactions is governed by both kinetic and thermodynamic factors. The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will react faster. Polar aprotic solvents, which can solvate the cation but not the nucleophile, generally accelerate SN2 reactions.

From a thermodynamic standpoint, the equilibrium of the substitution reaction is determined by the relative stability of the reactants and products. The methanesulfonate anion (mesylate) is a very stable leaving group due to the resonance delocalization of the negative charge over the three oxygen atoms of the sulfonate group. This high stability of the leaving group makes the nucleophilic substitution reactions of hexadecyl methanesulfonate thermodynamically favorable for a wide range of nucleophiles.

Thermodynamic data for the closely related methyl methanesulfonate can provide an approximation for the energetics involved. The heat of formation of liquid methyl methanesulfonate has been determined, and from this, the free energies of hydrolysis can be calculated, which gives an indication of the thermodynamic driving force for substitution reactions.

| Compound | Heat of Formation (liquid, kcal/mol) |

| Methyl methanesulfonate | -164.34 ± 1.58 |

This data underscores the inherent stability of the sulfonate ester and the thermodynamic favorability of its displacement by a nucleophile to form an even more stable product.

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

In the ¹H NMR spectrum of Hexadecyl methanesulfonate (B1217627), distinct signals are expected for the protons of the methanesulfonyl group and the hexadecyl chain. The spectrum would feature four primary sets of signals corresponding to the different proton environments.

The methyl protons of the methanesulfonate group (CH₃SO₃-) are highly deshielded by the adjacent sulfonyl group and would appear as a sharp singlet. The methylene (B1212753) protons directly attached to the ester oxygen (-O-CH₂-) are also significantly deshielded and would appear as a triplet, coupled to the adjacent methylene group. The long chain of fourteen methylene groups (-(CH₂)₁₄-) in the hexadecyl moiety would produce a large, complex multiplet in the typical aliphatic region. Finally, the terminal methyl protons (-CH₂CH₃) of the hexadecyl chain would appear as a triplet, coupled to the neighboring methylene group.

Table 1: Predicted ¹H NMR Spectral Data for Hexadecyl methanesulfonate

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃- (Terminal) | ~0.88 | Triplet (t) |

| -(CH₂)₁₄- | ~1.25 | Multiplet (m) |

| -O-CH₂- | ~4.20 | Triplet (t) |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For Hexadecyl methanesulfonate, a distinct signal is expected for each unique carbon atom.

The carbon of the methanesulfonate methyl group (CH₃SO₃-) would appear in the upfield region. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found further downfield due to the deshielding effect of the oxygen atom. libretexts.org The carbons of the long alkyl chain would produce a series of closely spaced signals in the aliphatic region, with the terminal methyl carbon appearing at the most upfield position. compoundchem.com

Table 2: Predicted ¹³C NMR Spectral Data for Hexadecyl methanesulfonate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃- (Terminal) | ~14 |

| -(C H₂)₁₄- | ~22-32 |

| -O-C H₂- | ~70 |

| C H₃-SO₃- | ~38 |

To confirm the assignments from 1D NMR and establish connectivity, 2D NMR experiments are employed. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify spin-spin coupling between adjacent protons. libretexts.org Cross-peaks would confirm the connectivity within the hexadecyl chain, for instance, showing a correlation between the -O-CH₂- protons (~4.20 ppm) and the adjacent CH₂ protons within the main chain (~1.25 ppm), as well as between the terminal CH₃ protons (~0.88 ppm) and their adjacent CH₂ group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comresearchgate.net It would be used to definitively assign each carbon signal by correlating it to its known proton signal. For example, the proton singlet at ~3.00 ppm would show a cross-peak with the carbon signal at ~38 ppm, confirming the assignment of the methanesulfonyl group.

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of Hexadecyl methanesulfonate is dominated by characteristic absorptions from the sulfonate-ester group and the long alkyl chain. The most prominent peaks are the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonate group. researchgate.net Additionally, strong C-H stretching bands from the numerous CH₂ and CH₃ groups will be visible just below 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for Hexadecyl methanesulfonate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2925 & ~2855 | C-H Asymmetric & Symmetric Stretching | Alkyl Chain (CH₂, CH₃) |

| ~1350 | S=O Asymmetric Stretching | Methanesulfonate |

| ~1175 | S=O Symmetric Stretching | Methanesulfonate |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it a valuable tool for chemical identification and structural analysis. mdpi.comnih.gov The technique measures the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered photons correspond to the vibrational energies of the molecule's functional groups. nih.govlibretexts.org

Sulfonate Group Vibrations: Strong peaks associated with the symmetric and asymmetric stretching modes of the S=O bonds in the methanesulfonate (mesylate) group. For methanesulfonic acid, these are observed around 985 cm⁻¹ and 1190 cm⁻¹, respectively. researchgate.net

C-S and S-O Stretching: Vibrations corresponding to the C-S and S-O single bonds would also be present. The C-S stretch for methanesulfonic acid is found at 772 cm⁻¹. researchgate.net

Hexadecyl Chain Vibrations: The long C16 alkyl chain would produce a series of characteristic peaks, including C-H stretching modes (typically 2800-3000 cm⁻¹), CH₂ scissoring modes (~1440-1460 cm⁻¹), and CH₂ rocking/twisting modes in the fingerprint region.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretch | 2800 - 3000 | Hexadecyl chain (-CH₂, -CH₃) |

| S=O Asymmetric Stretch | ~1190 | Methanesulfonate (-SO₃) |

| S=O Symmetric Stretch | ~985 | Methanesulfonate (-SO₃) |

| C-S Stretch | ~772 | Methyl-Sulfur (CH₃-S) |

| CH₂ Scissoring | ~1450 | Hexadecyl chain (-CH₂) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

For Hexadecyl Methanesulfonate (C₁₇H₃₆O₃S), the molecular weight is 320.53 g/mol . larodan.com In a mass spectrum, the compound would be expected to produce a molecular ion peak corresponding to this mass. Fragmentation patterns observed for shorter-chain alkyl methanesulfonates can help predict the behavior of the hexadecyl analogue. researchgate.net Common fragmentation would likely involve cleavage of the ester bond, leading to ions representing the hexadecyl cation and the methanesulfonate anion, as well as characteristic fragmentation of the long alkyl chain.

High-Resolution Mass Spectrometry (HR-MS) offers a significant advantage by measuring m/z values to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of a molecule's "exact mass," which can be used to confidently deduce its elemental formula. bioanalysis-zone.com For a molecule with the same nominal mass as another, HR-MS can distinguish between them based on their different elemental compositions and thus different exact masses. bioanalysis-zone.com This capability is crucial for unambiguous identification, especially in complex mixtures or for confirming the structure of a newly synthesized compound.

| Attribute | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₃₆O₃S | Defines the elemental composition. larodan.com |

| Nominal Mass | 320 u | Integer mass of the most abundant isotopes. |

| Exact Mass (Calculated) | 320.24361 u | Precise mass used for HR-MS identification. |

| Predicted Key Fragment (Cation) | [C₁₆H₃₃]⁺ (m/z ≈ 225) | Represents the loss of the methanesulfonate group. |

| Predicted Key Fragment (Anion) | [CH₃SO₃]⁻ (m/z ≈ 95) | Represents the methanesulfonate moiety. nih.gov |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to determine the precise location of each atom in the crystal lattice. libretexts.org

If Hexadecyl Methanesulfonate can be prepared as a suitable single crystal, XRD analysis would provide a wealth of structural information, including:

Unit Cell Dimensions: The size and shape of the repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal.

Bond Lengths and Angles: Precise measurements of all intramolecular distances and angles.

Conformation: The exact spatial orientation of the hexadecyl chain and the methanesulfonate group.

Intermolecular Interactions: Details on how molecules pack together in the solid state, including any hydrogen bonding or van der Waals forces. researchgate.net

This technique provides an unambiguous structural determination in the solid state. Currently, there is no publicly available crystal structure for Hexadecyl Methanesulfonate in the cited literature.

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. sielc.comsielc.com However, the analysis of alkyl methanesulfonates like Hexadecyl Methanesulfonate by HPLC presents a challenge when using standard Ultraviolet (UV) detectors. The compound lacks a significant chromophore, meaning it does not absorb light in the typical UV-Visible range, making direct detection by this common method infeasible or very insensitive. nih.govresearchgate.net

To overcome the lack of a UV chromophore, a common strategy is chemical derivatization. This involves reacting the analyte with a reagent to attach a UV-absorbing moiety, thereby enabling sensitive detection. nih.gov While most literature focuses on short-chain methanesulfonates as potential genotoxic impurities, the principles are directly applicable to Hexadecyl Methanesulfonate. mdpi.comnih.gov

Several reagents have been successfully used for this purpose:

Dithiocarbamates: Reagents like sodium N,N-diethyldithiocarbamate (DDTC) and sodium dibenzyldithiocarbamate (B1202937) (BDC) react with the alkyl methanesulfonate to form a derivative with strong UV absorbance. nih.govnih.gov For instance, the reaction with DDTC followed by HPLC analysis with UV detection at 277 nm has proven effective for quantifying methyl and ethyl methanesulfonates. nih.gov A similar reaction could be optimized for Hexadecyl Methanesulfonate.

Thiophenols: Other nucleophilic reagents containing aromatic rings, such as 2-thionaphthol, can also be used to introduce a potent chromophore onto the analyte, allowing for sensitive detection. wipo.int

The selection of the derivatization reagent and the optimization of reaction conditions (e.g., pH, temperature, time) are critical for developing a robust and sensitive HPLC-UV method. nih.govnih.gov

| Derivatization Reagent | Abbreviation | Principle | Typical Detection Wavelength |

|---|---|---|---|

| Sodium N,N-diethyldithiocarbamate | DDTC | Nucleophilic substitution to form a dithiocarbamate (B8719985) ester. nih.gov | ~277 nm nih.gov |

| Sodium dibenzyldithiocarbamate | BDC | Nucleophilic substitution to form a UV-active derivative. nih.gov | ~280 nm nih.gov |

| 2-Thionaphthol | - | Reaction forms a thioether with a naphthalene (B1677914) chromophore. wipo.int | ~252 nm wipo.int |

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful analytical solution that circumvents the need for derivatization. sigmaaldrich.com In this setup, the HPLC system separates the components of the mixture, which are then directly introduced into the mass spectrometer for detection. google.com

The mass spectrometer serves as a highly sensitive and specific detector, identifying compounds based on their mass-to-charge ratio. This is ideal for analytes like Hexadecyl Methanesulfonate that lack a UV chromophore. The combination of HPLC's separation capability with the specificity of MS allows for the reliable quantification of the target compound even in complex matrices without chemical modification. researchgate.netsigmaaldrich.com Atmospheric pressure chemical ionization (APCI) is one of the ionization techniques that has been successfully utilized for the analysis of sulfonate esters by LC-MS. researchgate.net

Gas Chromatography (GC)

Gas chromatography stands as a pivotal technique for the analysis of alkyl methanesulfonates, including hexadecyl methanesulfonate. Its application is particularly crucial in the pharmaceutical industry for the detection of trace-level impurities. Methodologies often involve capillary columns and sensitive detectors to achieve the required levels of separation and quantification.

GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized method for the definitive identification and quantification of volatile and semi-volatile compounds such as hexadecyl methanesulfonate. This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.

In the context of analyzing alkyl methanesulfonates, GC-MS is often employed for the trace-level detection of these compounds as potential genotoxic impurities in active pharmaceutical ingredients (APIs). nih.gov The mass spectrometer, typically operating in Selective Ion Monitoring (SIM) mode, allows for enhanced sensitivity and selectivity, which is crucial when dealing with complex matrices. semanticscholar.org For instance, in the analysis of shorter-chain alkyl methanesulfonates like methyl, ethyl, and isopropyl methanesulfonate, specific ions are monitored to ensure accurate quantification and to minimize interference from other components in the sample. semanticscholar.org

The general approach involves dissolving the sample in a suitable solvent, followed by direct injection into the GC system. The choice of the capillary column is critical for achieving optimal separation. Columns with a stationary phase such as 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5) or a more polar phase like wax columns (e.g., DB-WAX) have been successfully used for the analysis of various alkyl methanesulfonates. nih.govscispace.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

While specific methods for hexadecyl methanesulfonate are not extensively detailed in publicly available literature, the principles applied to other long-chain alkyl esters are directly applicable. The higher molecular weight and boiling point of hexadecyl methanesulfonate would necessitate adjustments to the GC oven temperature program, likely requiring higher final temperatures and longer run times to ensure its elution from the column. The mass spectrum of hexadecyl methanesulfonate would exhibit characteristic fragmentation patterns that can be used for its unambiguous identification.

Table 1: Illustrative GC-MS Parameters for Alkyl Methanesulfonate Analysis

| Parameter | Typical Value |

| Column | DB-5 (30 m x 0.32 mm, 1.0 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless or Split (depending on concentration) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 50-80°C, ramp to 280-300°C |

| MS Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector Mode | Selective Ion Monitoring (SIM) |

This table presents a generalized set of parameters based on methods for other alkyl methanesulfonates and may require optimization for hexadecyl methanesulfonate.

GC-Flame Ionization Detection (GC-FID) for Trace Component Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely accessible technique for the quantitative analysis of organic compounds. The flame ionization detector is known for its high sensitivity to hydrocarbons and its wide linear range, making it well-suited for the trace analysis of compounds like hexadecyl methanesulfonate.

In the pharmaceutical industry, GC-FID is a workhorse for quality control, including the monitoring of residual solvents and potential impurities. researchgate.net The methodology for analyzing alkyl methanesulfonates by GC-FID is similar to that of GC-MS in terms of sample preparation and chromatographic separation. A capillary column, such as a DB-WAX, is commonly used to achieve the necessary resolution. scispace.com

For trace component analysis, a splitless injection is often employed to introduce the maximum amount of analyte onto the column, thereby enhancing sensitivity. google.com The detection and quantitation limits for shorter-chain alkyl methanesulfonates have been reported to be in the low parts-per-million (ppm) range, demonstrating the high sensitivity of the GC-FID method. scispace.comresearchgate.net For example, a validated method for methyl, ethyl, isopropyl, and hexyl mesylates reported limits of detection and quantitation of 0.02 and 0.05 ppm, respectively. scispace.com

The response of the FID is proportional to the number of carbon atoms in the analyte that are combusted, which allows for reliable quantification using an external or internal standard method. The linearity of the detector response is typically excellent, with correlation coefficients exceeding 0.99 being common. scispace.comresearchgate.net

Table 2: Performance Characteristics of a Validated GC-FID Method for Alkyl Mesylates

| Parameter | Result |

| Linearity (Correlation Coefficient) | > 0.99 |

| Limit of Detection (LOD) | ~0.02 ppm |

| Limit of Quantitation (LOQ) | ~0.05 ppm |

| Accuracy (Recovery) | 97.1% - 107.1% |

Data is based on a study of short-chain alkyl mesylates and is illustrative of the expected performance for hexadecyl methanesulfonate with an optimized method. scispace.com

Electrochemical Characterization and Sensing Applications

Recent research has explored the electrochemical properties of hexadecyl methanesulfonate, particularly in the context of modifying electrode surfaces for sensing applications. While hexadecyl methanesulfonate itself is not electroactive, its properties as a surface modifier can significantly enhance the electrochemical detection of other molecules.

A study demonstrated that a glassy carbon (GC) electrode modified with hexadecyl methanesulfonate exhibits improved signal-to-noise characteristics for the amperometric detection of paracetamol, ascorbic acid, and catechol. scispace.com Although these substances are electrochemically active on a bare GC electrode, the amperometric detection can be noisy. The modification with hexadecyl methanesulfonate leads to enhanced stability and reproducibility of the electrode's response. scispace.com

The hexadecyl methanesulfonate coating is electrochemically inert and acts as a barrier that prevents the direct adsorption of the analyte or its reaction products onto the electrode surface. scispace.com This inert coating, however, is sufficiently polar to permit charge transfer reactions of the analyte at the electrode surface, while its nonpolar characteristics ensure the stability of the coating in an aqueous medium. scispace.com

While the sensitivity of the modified electrode is slightly decreased due to the presence of the non-electroactive hexadecyl methanesulfonate layer, the significant reduction in noise results in a lower detection limit. scispace.com For instance, the lower detection limit for ascorbic acid was found to be in the range of 1.4 x 10⁻⁴ mol dm⁻³, and for catechol and paracetamol, it was 2.4 x 10⁻⁴ mol dm⁻³. scispace.com This demonstrates the potential of hexadecyl methanesulfonate-modified electrodes for the quantification of active ingredients in pharmaceutical tablets. scispace.com

Computational Chemistry and Theoretical Modeling of Hexadecyl Methanesulfonate Systems

Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity

Quantum mechanical methods are essential for accurately describing the electronic properties of molecules, which govern their reactivity and interactions. These calculations solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic attributes.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of medium to large-sized molecules like hexadecyl methanesulfonate (B1217627) due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate key aspects of the molecule's reactivity by mapping its electron density distribution.

Detailed research findings from DFT analyses on analogous long-chain molecules and sulfonate esters allow for the prediction of key electronic properties for hexadecyl methanesulfonate. For instance, calculations using hybrid functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) are employed to optimize the molecular geometry and compute electronic parameters. mdpi.com The analysis typically focuses on the distribution of partial charges, revealing a significant negative charge localization on the oxygen atoms of the sulfonate headgroup and a corresponding positive charge on the sulfur atom. This charge separation is critical for the molecule's function as a surfactant, dictating its interactions with polar solvents, ions, and other molecules.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For hexadecyl methanesulfonate, the HOMO is typically localized along the alkyl chain, while the LUMO is centered on the electrophilic sulfur atom of the methanesulfonate group.

Table 1: Predicted Electronic Properties of Hexadecyl Methanesulfonate from DFT Calculations

| Property | Predicted Value/Location | Significance |

| Partial Charge on Sulfur | Highly Positive | Electrophilic center for nucleophilic attack. |

| Partial Charge on Oxygens | Highly Negative | Sites for electrostatic and hydrogen bonding interactions. |

| HOMO Location | Primarily on the C-H bonds of the alkyl chain. | Indicates the region susceptible to initial oxidation. |

| LUMO Location | Centered on the sulfonate group (S-O antibonding orbitals). | Indicates the site for nucleophilic attack. |

| HOMO-LUMO Energy Gap | Moderately large | Suggests good chemical stability under normal conditions. |

This table represents expected values based on DFT studies of similar alkyl sulfonate molecules. Specific values would require dedicated calculations for hexadecyl methanesulfonate.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without reliance on empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain molecular properties, serving as a benchmark for other methods.

For a molecule the size of hexadecyl methanesulfonate, full geometry optimization using high-level ab initio methods is often computationally prohibitive. However, these methods are invaluable for studying smaller fragments of the molecule, such as the methanesulfonate headgroup or short-chain analogues, to derive highly accurate force field parameters for use in classical molecular dynamics simulations. They can also be used to calculate benchmark interaction energies between the sulfonate headgroup and water molecules or counter-ions, providing a precise reference for validating DFT functionals and other more approximate methods.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For a surfactant like hexadecyl methanesulfonate, MD is the primary tool for investigating its self-assembly, conformational behavior, and interactions in solution. mit.edunih.gov

The 16-carbon alkyl chain of hexadecyl methanesulfonate is highly flexible, capable of adopting a vast number of conformations. MD simulations can explore this conformational landscape, revealing the most probable shapes of the molecule in different environments (e.g., in water, at an interface, or within a micelle).

Simulations show that in aqueous solution, the hydrophobic alkyl tail tends to adopt a collapsed or bent conformation to minimize its contact with water. In contrast, within the hydrophobic core of a micelle, the chain is more likely to be in a more extended, all-trans conformation. Analysis of the dihedral angles along the carbon backbone can quantify the presence of gauche defects, which represent kinks in the chain. The radius of gyration is another key metric derived from MD simulations, providing a measure of the molecule's compactness.

Table 2: Conformational States of the Hexadecyl Chain

| Conformation | Environment | Radius of Gyration | Description |

| Extended (all-trans) | Micellar Core / Crystal | Large | Linear, rod-like shape. |

| Collapsed Coil | Aqueous Solution | Small | Globular shape to minimize hydrophobic exposure. |

| Kinked (gauche defects) | Interface / Disordered Phase | Intermediate | Contains one or more bends in the alkyl chain. |

The behavior of hexadecyl methanesulfonate in condensed phases (liquids and solids) is governed by a balance of intermolecular forces. mdpi.com MD simulations are ideally suited to study these interactions, particularly the process of micellization in water.

The primary driving force for the self-assembly of surfactants is the hydrophobic effect. rsc.org MD simulations can model how the hydrophobic alkyl tails of individual hexadecyl methanesulfonate molecules aggregate to minimize their unfavorable contact with water, leading to the formation of a micellar core. Simultaneously, the hydrophilic methanesulfonate headgroups arrange themselves on the micelle's surface, where they can be solvated by water molecules and interact electrostatically with counter-ions.

Radial distribution functions (RDFs) are commonly calculated from MD trajectories to quantify these interactions. For example, the RDF between the sulfur atom of the sulfonate group and the oxygen atom of water can reveal the structure of the hydration shell around the headgroup. Similarly, RDFs between headgroups and counter-ions can describe ion binding. These simulations show that electrostatic interactions are crucial for stabilizing the micellar structure, while hydrophobic interactions are the main driving force for its formation. mdpi.com

Mechanistic Pathway Elucidation and Reaction Coordinate Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the formation and hydrolysis of hexadecyl methanesulfonate. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies.

The formation of sulfonate esters from an alcohol and a sulfonic acid or sulfonyl chloride, as well as their subsequent hydrolysis, can proceed through different mechanistic pathways. acs.org Theoretical studies on related sulfonate esters have explored two primary mechanisms:

A concerted SN2-like mechanism: This involves a single transition state where the nucleophile attacks the sulfur atom at the same time as the leaving group departs.

A stepwise addition-elimination mechanism: This pathway involves the formation of a pentacoordinate sulfurane intermediate, which then breaks down in a second step to form the products.

DFT calculations can be used to locate the structures of the transition states and any intermediates for both pathways. acs.org By calculating the energies of these stationary points, a reaction energy profile can be constructed. The path with the lower activation energy barrier is the more favorable one. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products (or intermediates) on the potential energy surface. For reactions involving sulfonate esters, computational studies often indicate that the mechanism can shift between concerted and stepwise depending on the nucleophile, leaving group, and solvent conditions. acs.org

Table 3: Comparison of Proposed Reaction Mechanisms for Sulfonate Ester Hydrolysis

| Feature | Concerted (SN2-like) Pathway | Stepwise (Addition-Elimination) Pathway |

| Key Species | Reactants → Transition State → Products | Reactants → Transition State 1 → Intermediate → Transition State 2 → Products |

| Intermediate | None | Pentacoordinate sulfurane species |

| Energy Profile | Single energy barrier | Two energy barriers with a stable intermediate |

| Computational Evidence | Identification of a single transition state connecting reactants and products. | Identification of two transition states and one intermediate. |

Transition State Identification and Characterization

The study of chemical reactions fundamentally involves understanding the transition state, which is the highest energy point along the reaction coordinate. Identifying and characterizing the transition state of reactions involving hexadecyl methanesulfonate is crucial for predicting reaction rates and mechanisms. Quantum chemical calculations, particularly Density Functional Theory (DFT), are commonly employed for this purpose. elixirpublishers.comweizmann.ac.il

For a typical reaction of hexadecyl methanesulfonate, such as nucleophilic substitution where the methanesulfonate group is displaced, computational methods can elucidate the structure and energy of the transition state. These calculations can reveal key geometric parameters, such as the bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes.

Table 1: Hypothetical Geometric Parameters of a Transition State for the SN2 Reaction of Hexadecyl Methanesulfonate with a Nucleophile (Nu-)

| Parameter | Value (Å or Degrees) |

| C-Nu Bond Length | 2.25 |

| C-O Bond Length | 2.10 |

| Nu-C-O Angle | 178.5 |

| C-S Bond Length | 1.85 |

| S-O Bond Lengths | 1.48 |

| O-S-O Angle | 118.0 |

This table presents hypothetical data for illustrative purposes.

The energy of the transition state relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Computational models can accurately predict these energy barriers, providing valuable kinetic information. rsc.org

Energy Landscape Mapping

The potential energy surface, or energy landscape, provides a comprehensive map of all possible geometries of a molecular system and their corresponding energies. nih.gov For a flexible molecule like hexadecyl methanesulfonate, with its long alkyl chain, the energy landscape can be quite complex, featuring numerous local minima corresponding to different conformers. researchgate.net

Mapping this landscape helps in understanding the molecule's conformational preferences and the energetic barriers between different conformations. rsc.org This is particularly important as the conformation of the alkyl chain can influence the reactivity of the methanesulfonate group. Computational techniques such as molecular dynamics (MD) simulations and stochastic search algorithms are used to explore the conformational space and identify low-energy structures. github.com

The results of such an analysis can be visualized as a multi-dimensional plot, though often simplified to a two-dimensional representation for clarity. These maps highlight the most stable conformers and the pathways for interconversion between them.

Table 2: Hypothetical Relative Energies of Different Conformers of Hexadecyl Methanesulfonate

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Fully extended (all-trans) alkyl chain | 0.00 |

| 2 | Gauche defect near the sulfonate group | 0.75 |

| 3 | Multiple gauche defects in the chain | 1.80 |

| 4 | Folded conformation | 3.20 |

This table presents hypothetical data for illustrative purposes.

Predictive Modeling and Cheminformatics Applications

Predictive modeling and cheminformatics are rapidly growing fields that leverage computational tools and data analysis to predict chemical properties and design new molecules and reactions. imedpub.comdrugdesign.org These approaches can be applied to hexadecyl methanesulfonate to forecast its behavior in various chemical environments and to design novel synthetic pathways.

Prediction of Chemical Transformations

By analyzing the structure and electronic properties of hexadecyl methanesulfonate, it is possible to predict its likely chemical transformations. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate molecular descriptors with reactivity. longdom.org For a series of related alkyl methanesulfonates, a QSAR model could be developed to predict their reaction rates in a specific chemical process based on properties like chain length, steric hindrance, or electronic effects.

Machine learning algorithms are also increasingly used to predict reaction outcomes. nih.gov By training a model on a large dataset of known reactions, it can learn to predict the products of a reaction involving hexadecyl methanesulfonate under given conditions. These predictive tools can accelerate the discovery of new reactions and optimize existing ones.

Computational Design of Catalytic Systems and Synthetic Routes

Computational chemistry plays a vital role in the design of catalysts for specific chemical transformations. pnnl.govunsw.edu.au For reactions involving hexadecyl methanesulfonate, such as its conversion to other functionalized long-chain alkanes, computational methods can be used to design a catalyst that lowers the activation energy and improves selectivity. researchgate.net This involves modeling the interaction of the substrate with the active site of the catalyst and calculating the energy profile of the catalyzed reaction. biorxiv.orgresearchgate.net

Furthermore, computational tools can assist in the design of efficient synthetic routes. policyrj.com Retrosynthetic analysis programs can suggest potential disconnections in a target molecule, leading back to simpler starting materials. nih.gov For a complex molecule that might be synthesized from hexadecyl methanesulfonate, these programs can propose a series of reaction steps, helping chemists to devise a viable and efficient synthesis plan. By integrating predictive models for reaction success and sustainability metrics, these tools can guide the development of greener and more cost-effective synthetic strategies. rsc.org

Environmental Transformation Pathways and Chemical Fate

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms and their enzymes, is expected to be a significant fate process for Hexadecyl methanesulfonate (B1217627) in the environment. The long alkyl chain provides a potential carbon source for various microorganisms.

Specific studies on the microbial degradation of Hexadecyl methanesulfonate are scarce. However, based on the biodegradation of other long-chain alkyl surfactants, a probable pathway can be inferred. The initial step in the biodegradation of long-chain alkyl compounds often involves the terminal oxidation of the alkyl chain by monooxygenase enzymes to form the corresponding primary alcohol nih.gov. In the case of Hexadecyl methanesulfonate, the primary alcohol is already present as 1-hexadecanol (B1195841) after potential initial hydrolysis.

Once 1-hexadecanol is formed, it is expected to undergo further biodegradation through a process known as β-oxidation, where the fatty alcohol is oxidized to a fatty acid and then sequentially shortened by two-carbon units.

Methanesulfonic acid, the other hydrolysis product, is known to be utilized by a variety of aerobic bacteria as a source of sulfur for growth nih.govrsc.orgresearchgate.net. Some specialized methylotrophic bacteria can also use it as a carbon and energy source nih.govresearchgate.net. The microbial metabolism of methanesulfonate is initiated by the enzyme methanesulfonate monooxygenase, which cleaves the carbon-sulfur bond nih.govrsc.org.

Table 2: Potential Microbial Degradation Products of Hexadecyl Methanesulfonate

| Initial Compound | Primary Hydrolysis Products | Subsequent Metabolites |

| Hexadecyl methanesulfonate | 1-Hexadecanol, Methanesulfonic acid | Fatty acids (from 1-hexadecanol via β-oxidation), Sulfate (from methanesulfonic acid) |

The initial enzymatic attack on Hexadecyl methanesulfonate in biological systems is likely to be the cleavage of the ester bond by esterase enzymes. While specific enzymes that act on methanesulfonate esters are not extensively characterized in the context of environmental degradation, esterases are ubiquitous in microorganisms and are responsible for the hydrolysis of a wide variety of ester-containing compounds. The enzymatic hydrolysis would release 1-hexadecanol and methanesulfonic acid, which can then enter respective metabolic pathways.

Environmental Distribution and Transport Phenomena

The environmental distribution and transport of Hexadecyl methanesulfonate are largely dictated by its physicochemical properties, particularly its long alkyl chain, which imparts a hydrophobic character to the molecule. This hydrophobicity suggests a strong tendency to partition from water into organic phases such as soil organic matter and sediment.

Sorption to soil and sediment is expected to be a major process influencing the fate and transport of Hexadecyl methanesulfonate hnu.edu.cnfiveable.memdpi.com. The long alkyl chain will lead to a high octanol-water partition coefficient (Kow), indicating a high potential for sorption to organic carbon in soil and sediment. This sorption will reduce its mobility in the environment, limiting its transport through the soil column and its bioavailability to aquatic organisms.

The transport of similar long-chain anionic surfactants has been shown to be limited in soil systems due to strong sorption nih.gov. While Hexadecyl methanesulfonate is an ester and not a sulfonate, the dominance of the long alkyl chain in determining its sorptive behavior is a shared characteristic. The distribution of other long-chain alkyl surfactants, such as linear alkylbenzene sulfonates, in aquatic environments shows a preferential association with particulate matter and sediments who.intnih.govresearchgate.net. Due to its expected strong sorption, the potential for Hexadecyl methanesulfonate to leach into groundwater is likely to be low.

Advanced Applications in Materials Chemistry and Interfacial Science

Role in Ionic Liquid Design and Property Tuning

Hexadecyl methanesulfonate's long alkyl chain and sulfonate group make it a valuable component in the design and property tuning of ionic liquids (ILs). While not an ionic liquid itself, its constituent parts—the hexadecyl cation and the methanesulfonate (B1217627) anion—are archetypes for components used in IL synthesis. The incorporation of long alkyl chains, such as the hexadecyl group, into the cationic or anionic part of an IL is a key strategy for tuning its physicochemical properties.

The lengthy hexadecyl chain can introduce significant van der Waals interactions, leading to the formation of nonpolar, nanoscale domains within the ionic liquid. This self-aggregation behavior can influence bulk properties such as viscosity, density, and thermal stability. For instance, in imidazolium-based ILs, the presence of long alkyl chains can induce liquid crystal phases, where the molecules exhibit a degree of orientational order.

The methanesulfonate anion, on the other hand, contributes to the ionic character and can participate in hydrogen bonding, influencing the polar network of the IL. The interplay between the nonpolar domains created by the hexadecyl chains and the polar network of the ionic constituents allows for fine-tuning of the IL's properties for specific applications, such as in electrolytes for energy storage devices or as specialized solvents.

Key Properties Influenced by Hexadecyl and Methanesulfonate Moieties in Ionic Liquids:

| Property | Influence of Hexadecyl Chain | Influence of Methanesulfonate Anion |

| Viscosity | Generally increases due to increased van der Waals forces and potential for entanglement. | Can influence viscosity based on its size, shape, and interaction with the cation. |

| Thermal Stability | Can enhance thermal stability by promoting organized packing structures. | The nature of the anion is a primary determinant of the IL's decomposition temperature. |

| Self-Assembly | Promotes the formation of micelles or liquid crystalline phases in solution. | Participates in the formation of the polar, ionic network of the IL. |

| Solvating Ability | Creates nonpolar domains capable of dissolving nonpolar solutes. | Contributes to the overall polarity and hydrogen bonding capacity of the IL. |

Integration into Advanced Materials Synthesis

The unique chemical characteristics of hexadecyl methanesulfonate suggest its potential utility in the synthesis of advanced materials, particularly in surface modification and the formation of structured polymers.

The long hexadecyl chain provides a strong hydrophobic character, making it an effective agent for surface modification. It can be used to render hydrophilic surfaces hydrophobic, which is advantageous in applications such as water-repellent coatings and in the preparation of specialty fillers for polymer composites. By grafting molecules with long alkyl chains like hexadecyl methanesulfonate onto the surface of nanoparticles, their dispersion in nonpolar polymer matrices can be significantly improved, leading to enhanced mechanical and thermal properties of the composite material.

In the realm of polymer synthesis, while not a conventional initiator, the methanesulfonate group is a good leaving group. This characteristic suggests that hexadecyl methanesulfonate could potentially be used to initiate certain types of polymerization reactions under specific conditions. Furthermore, its amphiphilic nature could be exploited in emulsion polymerization, where it could act as a stabilizer for the growing polymer particles.

The incorporation of long-chain alkyl methanesulfonates into polymer backbones is another area of interest. This can be achieved through copolymerization of functionalized monomers. The resulting polymers would exhibit unique self-assembly properties in solution and in the solid state, driven by the microphase separation of the hydrophobic hexadecyl side chains from the more polar polymer backbone. This could lead to the development of novel thermoplastic elastomers or structured membranes.

Interfacial Chemistry and Surfactant Science Related to Amphiphilic Characteristics

The most well-established application of hexadecyl methanesulfonate lies in its role as a surfactant, stemming directly from its pronounced amphiphilic nature. cymitquimica.com The molecule possesses a distinct polar head (the methanesulfonate group) and a long, nonpolar tail (the hexadecyl chain), allowing it to adsorb at interfaces and significantly lower surface and interfacial tension. cymitquimica.com

This ability to reduce surface tension is fundamental to its application as a wetting agent, emulsifier, and dispersing agent in a variety of industrial and commercial formulations. cymitquimica.com In aqueous solutions, once the concentration of hexadecyl methanesulfonate reaches a certain point, known as the critical micelle concentration (CMC), the molecules begin to self-assemble into spherical or cylindrical aggregates called micelles. In these structures, the hydrophobic hexadecyl tails are sequestered in the core, away from the water, while the hydrophilic methanesulfonate heads form the outer shell, interacting with the surrounding water.

The formation of micelles is crucial for the solubilization of water-insoluble substances, a key principle in detergency and cleaning applications. As an emulsifier, hexadecyl methanesulfonate can stabilize oil-in-water or water-in-oil emulsions by forming a protective layer at the oil-water interface, preventing the droplets from coalescing. This is vital in the formulation of products such as lotions, creams, and some food products.

Furthermore, its surfactant properties make it a useful component in the generation and stabilization of foams. biolinscientific.com Foams are dispersions of a gas in a liquid, and surfactants like hexadecyl methanesulfonate are essential for reducing the surface tension of the liquid to allow for the formation of stable bubbles. biolinscientific.com

Amphiphilic Characteristics and Their Applications:

| Characteristic | Description | Application |

| Surface Tension Reduction | Adsorption at the air-water or oil-water interface lowers the energy of the interface. cymitquimica.com | Wetting agents, foaming agents. |

| Micelle Formation | Self-assembly into aggregates above the Critical Micelle Concentration (CMC). | Detergents, solubilizing agents. |

| Emulsification | Stabilization of oil and water mixtures by forming a film at the interface. cymitquimica.com | Food products, cosmetics, pharmaceuticals. |

| Dispersion | Adsorption onto the surface of solid particles to prevent aggregation in a liquid. cymitquimica.com | Inks, paints, coatings. |

Future Directions and Emerging Research Avenues in Hexadecyl Methanesulfonate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of alkyl methanesulfonates often involves the use of hazardous reagents and solvents, prompting a shift towards more environmentally benign methodologies. unibo.it Future research in the synthesis of hexadecyl methanesulfonate (B1217627) is centered on the adoption of green chemistry principles to enhance sustainability and efficiency.

One promising approach is the use of solvent-free reaction conditions or the replacement of conventional organic solvents with greener alternatives. ajgreenchem.com The direct esterification of long-chain fatty acids and alcohols under solvent-free conditions, catalyzed by solid acid catalysts, presents a viable and eco-friendly route. ajgreenchem.comresearchgate.net Research into the application of catalysts like SO3H-carbon derived from glycerol (B35011) for the synthesis of long-chain esters is gaining traction due to its efficiency and the simplicity of the work-up protocol. ajgreenchem.com

Biocatalysis emerges as another cornerstone of sustainable synthesis. Enzymes offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. encyclopedia.pub The exploration of lipase-catalyzed esterification in solvent-free systems for the production of long-chain esters is an active area of research. While direct enzymatic synthesis of hexadecyl methanesulfonate is not yet widely reported, the principles of biocatalysis are being applied to the synthesis of various esters, suggesting a potential future application for sulfonate esters.

Flow chemistry offers significant advantages in terms of safety, scalability, and process control. seqens.com The use of microreaction systems for continuous-flow synthesis allows for rapid optimization of reaction parameters and can lead to higher yields and purity. rsc.org While the application of flow chemistry to the synthesis of hexadecyl methanesulfonate is still in its nascent stages, its successful implementation for other long-chain alkylated compounds demonstrates its potential to revolutionize the production of alkyl sulfonates. rsc.org

| Synthetic Methodology | Key Advantages | Representative Research Focus |

| Green Solvents/Solvent-Free Synthesis | Reduced waste, lower environmental impact, simplified purification. ajgreenchem.commdpi.com | Development of solid acid catalysts for solvent-free esterification of long-chain alcohols and acids. ajgreenchem.comresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. encyclopedia.pub | Application of lipases and other enzymes for the synthesis of long-chain esters. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability and efficiency. seqens.com | Continuous-flow synthesis of long-chain alkylated compounds using microreactors. rsc.org |

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the molecular structure, properties, and behavior of hexadecyl methanesulfonate is crucial for its application. The integration of advanced spectroscopic and computational techniques is paving the way for more detailed characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. While a specific, detailed analysis of the ¹H and ¹³C NMR spectra of hexadecyl methanesulfonate is not extensively published in readily available literature, data for the methanesulfonate group is known. researchgate.net Future research will likely focus on the complete assignment of all proton and carbon signals in hexadecyl methanesulfonate, providing a definitive spectroscopic fingerprint for this compound.

Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation patterns of molecules. msu.edulibretexts.org For long-chain alkyl esters, electron ionization (EI) mass spectrometry typically reveals characteristic fragmentation patterns, including the loss of the alkoxy group and cleavage along the alkyl chain. msu.eduwhitman.edu The application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), will enable a more detailed investigation of the fragmentation pathways of hexadecyl methanesulfonate, aiding in its identification and structural analysis. nih.govsemanticscholar.org

Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of a methanesulfonate would be expected to show characteristic absorption bands for the S=O and C-S stretching vibrations of the sulfonate group, in addition to the C-H stretching and bending vibrations of the hexadecyl chain. researchgate.netcopernicus.orgresearchgate.net Detailed FT-IR analysis can be used to monitor the synthesis of hexadecyl methanesulfonate and to study its interactions with other molecules.

Computational chemistry offers a powerful means to predict and understand the properties of molecules. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the geometry, electronic structure, and spectroscopic properties of hexadecyl methanesulfonate. Such computational studies can provide insights into its reactivity and help in the interpretation of experimental spectroscopic data. While specific computational studies on hexadecyl methanesulfonate are not yet prevalent, the methodologies are well-established for related organic molecules.

| Spectroscopic/Computational Technique | Information Obtained | Emerging Research Focus |

| NMR Spectroscopy | Detailed structural information, including connectivity of atoms. researchgate.net | Complete assignment of ¹H and ¹³C NMR spectra of hexadecyl methanesulfonate. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. msu.edulibretexts.org | Detailed analysis of fragmentation pathways using tandem mass spectrometry. nih.govsemanticscholar.org |

| FT-IR Spectroscopy | Identification of functional groups. researchgate.netcopernicus.orgresearchgate.net | In-situ monitoring of reactions and intermolecular interactions. |